molecular formula C18H15FO3 B11737412 ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate

ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate

Cat. No.: B11737412
M. Wt: 298.3 g/mol
InChI Key: LANYMOXIGNVBLO-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate is a synthetic organic compound characterized by its unique structure, which includes a fluoro-substituted benzocbenzoxepin core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate typically involves a multi-step process. One common method includes the following steps:

  • Formation of the benzocbenzoxepin core : This step involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the fluoro substituent : Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Esterification : The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluoro substituent.
  • Substitution : Nucleophilic substitution reactions can occur at the fluoro position, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate, chromium trioxide, acidic or basic conditions.
  • Reduction : Hydrogen gas, palladium catalyst, mild temperatures.
  • Substitution : Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
  • Oxidation : Oxidized derivatives with additional functional groups.
  • Reduction : Reduced derivatives with hydrogen replacing the fluoro substituent.
  • Substitution : Substituted derivatives with various nucleophiles replacing the fluoro group.

Scientific Research Applications

Ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate has several scientific research applications:

  • Medicinal Chemistry : The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
  • Material Science : Its unique structure makes it a candidate for the development of novel organic materials with specific electronic and optical properties.
  • Biological Research : The compound is used as a probe to study various biological processes, including enzyme interactions and receptor binding.
  • Industrial Applications : It is explored for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate can be compared with other similar compounds, such as:

  • Ethyl (2Z)-2-(6H-benzocbenzoxepin-11-ylidene)acetate : Lacks the fluoro substituent, resulting in different chemical and biological properties.
  • Ethyl (2Z)-2-(3-chloro-6H-benzocbenzoxepin-11-ylidene)acetate : Contains a chloro substituent instead of fluoro, leading to variations in reactivity and biological activity.
  • Ethyl (2Z)-2-(3-bromo-6H-benzocbenzoxepin-11-ylidene)acetate : The bromo substituent imparts distinct electronic and steric effects compared to the fluoro group.

The uniqueness of ethyl (2Z)-2-(3-fluoro-6H-benzocbenzoxepin-11-ylidene)acetate lies in its specific substitution pattern, which influences its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C18H15FO3

Molecular Weight

298.3 g/mol

IUPAC Name

ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate

InChI

InChI=1S/C18H15FO3/c1-2-21-18(20)10-16-14-6-4-3-5-12(14)11-22-17-9-13(19)7-8-15(16)17/h3-10H,2,11H2,1H3/b16-10-

InChI Key

LANYMOXIGNVBLO-YBEGLDIGSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\C2=C(C=C(C=C2)F)OCC3=CC=CC=C31

Canonical SMILES

CCOC(=O)C=C1C2=C(C=C(C=C2)F)OCC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.